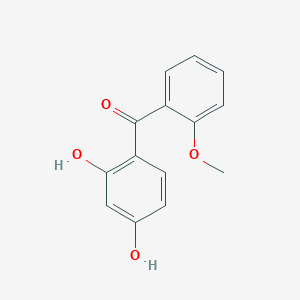

2-Methoxy-2',4'-dihydroxy-benzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Contemporary Chemical Science

Benzophenone derivatives are a class of compounds that have garnered significant attention in contemporary chemical science due to their diverse and impactful applications. nih.gov These compounds are integral to medicinal chemistry, serving as the core structure in numerous natural products and synthetic molecules with a wide range of biological activities. nih.gov Their utility extends to materials science, where they are employed as photoinitiators and UV stabilizers in polymers and coatings. pubcompare.ai The inherent photochemical properties of the benzophenone core allow for its use in photophysical studies to probe peptide-protein interactions. pubcompare.ai

The biological significance of benzophenone derivatives is particularly noteworthy. They have been investigated for a variety of pharmacological effects, underscoring their potential in drug discovery and development. nih.gov The versatility of the benzophenone scaffold allows for a wide array of structural modifications, enabling the fine-tuning of their properties for specific applications. researchgate.net

Table 1: Key Research Applications of Benzophenone Derivatives

| Field of Study | Specific Applications |

| Medicinal Chemistry | Core scaffold for various therapeutic agents |

| Materials Science | Photoinitiators, UV stabilizers |

| Photochemistry | Photophysical probes |

| Organic Synthesis | Versatile building blocks |

Historical Context of 2-Methoxy-2',4'-dihydroxy-benzophenone Studies

While the broader class of benzophenones has been the subject of extensive research for many decades, specific academic literature focusing exclusively on this compound is notably scarce. Much of the historical and current research has centered on its isomers, such as 2,2'-dihydroxy-4-methoxybenzophenone (Dioxybenzone, Benzophenone-8) and 2-hydroxy-4-methoxybenzophenone (Oxybenzone, Benzophenone-3). guidechem.comspecialchem.com These related compounds have been extensively studied for their UV-absorbing properties and are commonly used in sunscreens and as stabilizers for plastics. guidechem.comspecialchem.com

The synthesis of related dihydroxy-methoxy-benzophenones has been documented in various patents, often involving the reaction of substituted phenols and benzoic acids or their derivatives. For instance, the preparation of 2,2'-dihydroxy-4-methoxybenzophenone can be achieved through the methylation of 2,2',4-trihydroxybenzophenone, which is synthesized from salicylic (B10762653) acid and resorcinol (B1680541). google.com Another approach involves the reaction of m-dimethoxybenzene with oxalyl chloride followed by demethylation. patsnap.com These synthetic strategies provide a foundational understanding of the chemical transformations that could potentially be adapted for the synthesis of this compound.

Spectroscopic data for the closely related isomer, 2,2'-dihydroxy-4-methoxybenzophenone, is available and can serve as a reference for the characterization of the target compound. The 1H NMR spectrum of 2,2'-dihydroxy-4-methoxybenzophenone shows characteristic signals for the aromatic protons and the methoxy (B1213986) group. chemicalbook.com

Research Imperatives and Unexplored Domains for this compound

The limited specific research on this compound highlights several imperatives and unexplored domains for future academic investigation. A primary research need is the development of a definitive and efficient synthetic route to obtain the pure compound. While methods for related isomers exist, optimization for this specific substitution pattern is required.

Once synthesized, a thorough characterization of its physicochemical properties is essential. This includes detailed spectroscopic analysis (NMR, IR, MS) and determination of its photophysical characteristics, such as its UV-Vis absorption spectrum and fluorescence properties. A comparative study of these properties against its more well-known isomers would provide valuable insights into how the specific placement of the methoxy and hydroxyl groups influences its behavior.

Furthermore, the biological activities of this compound remain largely unexplored. Given the diverse bioactivities of other benzophenone derivatives, screening this compound for various pharmacological effects would be a logical next step. A research paper reported the isolation of a related compound, 4',6-dihydroxy,4-methoxybenzophenone-2-O-β-D-glucoside, from the leaves of Phaleria macrocarpa, which exhibited antioxidant activity. researchgate.net This suggests that this compound could also possess interesting biological properties.

Table 2: Potential Research Directions for this compound

| Research Area | Specific Focus |

| Synthetic Chemistry | Development of efficient and scalable synthesis protocols. |

| Photochemistry | Investigation of UV absorption, photostability, and potential as a photostabilizer. |

| Medicinal Chemistry | Screening for biological activities (e.g., antioxidant, etc.). |

| Materials Science | Evaluation as a component in functional polymers or coatings. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79215-32-0 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(2,4-dihydroxyphenyl)-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C14H12O4/c1-18-13-5-3-2-4-11(13)14(17)10-7-6-9(15)8-12(10)16/h2-8,15-16H,1H3 |

InChI Key |

RIBHCOTZIVQPGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 2 ,4 Dihydroxy Benzophenone

Established Synthetic Pathways for 2-Methoxy-2',4'-dihydroxy-benzophenone

The synthesis of 2,2'-Dihydroxy-4-methoxybenzophenone can be achieved through various established pathways, often involving multiple steps or direct synthesis strategies.

Multi-Step Synthesis Approaches

Multi-step syntheses are common for producing complex benzophenone (B1666685) structures, allowing for precise control over the substitution pattern. A prevalent strategy involves the acylation of a substituted phenol (B47542) followed by modification of the functional groups.

One documented method involves a two-step process starting from salicylic (B10762653) acid and resorcinol (B1680541). google.com First, these precursors are reacted to synthesize the intermediate, 2,2',4-trihydroxybenzophenone. google.com This intermediate then undergoes a selective methylation reaction, typically using dimethyl sulfate (B86663) in the presence of a base like sodium carbonate, to yield the final product, 2,2'-Dihydroxy-4-methoxybenzophenone. google.com

Another approach involves the Friedel-Crafts acylation of resorcinol monomethyl ether with 2-hydroxy-4-methoxy-benzoic acid. This reaction is conducted in the presence of zinc chloride and phosphorous oxychloride to produce 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, a closely related derivative. chemicalbook.com A similar strategy could be adapted by using appropriate starting materials to achieve the desired substitution pattern.

The synthesis of the related isomer, 2-hydroxy-4-methoxybenzophenone, often begins with the Friedel-Crafts acylation of resorcinol with benzoyl chloride. kyoto-u.ac.jp The resulting 2,4-dihydroxybenzophenone (B1670367) is then selectively methylated at the 4-position using dimethyl sulfate in an alkaline aqueous solution to yield the product. kyoto-u.ac.jppatsnap.com

Table 1: Overview of Multi-Step Synthesis Approaches

| Starting Materials | Key Reagents/Catalysts | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Salicylic acid, Resorcinol | Solvent, Catalyst | 2,2',4-trihydroxybenzophenone | 2,2'-Dihydroxy-4-methoxybenzophenone | google.com |

| 2,2',4-trihydroxybenzophenone | Dimethyl sulfate, Sodium carbonate, Solvent | - | 2,2'-Dihydroxy-4-methoxybenzophenone | google.com |

| 2,4-dihydroxybenzophenone | Dimethyl sulfate, Sodium hydroxide | - | 2-hydroxy-4-methoxybenzophenone | kyoto-u.ac.jp |

Direct Synthesis and Optimization Strategies

Optimization of these reactions often involves screening different catalysts, solvents, and reaction conditions. For instance, in the synthesis of 2,4-dihydroxybenzophenone from resorcinol and benzotrichloride, the addition of a phase transfer agent like octadecyltrimethylammonium bromide has been shown to significantly improve the purity and yield of the product. tsijournals.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzophenones to minimize environmental impact and improve safety.

Environmentally Benign Reagents and Catalysts

A key aspect of green synthesis is the replacement of hazardous reagents and catalysts with more environmentally friendly alternatives. Traditional Friedel-Crafts acylation often uses stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant waste. patsnap.com Research has focused on developing more sustainable catalytic systems.

For the synthesis of 2,4-dihydroxybenzophenone, a precursor for many derivatives, a green method has been developed using low-toxicity benzoic anhydride (B1165640) as the acylation reagent instead of the more hazardous benzoyl chloride. google.com This process employs novel, recoverable catalysts such as bismuth chloride (BiCl₃) or a composite HZSM-5 zeolite catalyst. google.com

In other benzophenone syntheses, catalysts such as azoisobutyronitrile or benzoyl peroxide have been used, which are noted for being simple and required in low quantities. patsnap.comgoogle.com The use of phase transfer catalysts in methylation reactions also represents a greener approach, as it can enable the use of less toxic methylating agents like methyl halides instead of dimethyl sulfate and can improve reaction efficiency. google.com

Sustainable Reaction Conditions and Solvent Systems

The choice of solvent and reaction conditions plays a crucial role in the environmental footprint of a synthesis. Efforts are being made to replace volatile and toxic organic solvents like nitrobenzene (B124822) or dichloroethane with greener alternatives. patsnap.comprepchem.com

One approach is the use of water as a reaction medium. The synthesis of 2,4-dihydroxybenzophenone has been successfully carried out in water, using a phase transfer catalyst to facilitate the reaction between the water-soluble resorcinol and the water-immiscible benzotrichloride. tsijournals.com Another green solvent that has been explored is ethanol, which is derived from renewable resources and is biodegradable. hilarispublisher.comresearchgate.net For the synthesis of 2,4-dihydroxybenzophenone, an ethanol-saturated solution of the reactants has been used, followed by recrystallization from an ethanol/water mixture. google.com

Furthermore, solventless reaction conditions represent an ideal green chemistry approach. A solvent-free synthesis of various 2,4-dihydroxy dibenzophenone compounds has been demonstrated by heating resorcinol with a p-substituted benzoyl chloride in the presence of anhydrous aluminum chloride. mdpi.com Photochemical methods using solar energy as a renewable energy source also align with green chemistry principles. hilarispublisher.comresearchgate.net

Table 2: Green Chemistry Approaches in Benzophenone Synthesis

| Principle | Traditional Method | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Reagents | Benzoyl chloride, Dimethyl sulfate | Benzoic anhydride, Methyl halide | Lower toxicity, improved safety | google.comgoogle.com |

| Catalysts | Stoichiometric AlCl₃ | Catalytic BiCl₃, Zeolites, Phase transfer catalysts | Reduced waste, catalyst recovery, higher efficiency | google.comgoogle.com |

| Solvents | Nitrobenzene, Dichloroethane | Water, Ethanol, Solventless conditions | Reduced pollution, safer handling, lower cost | tsijournals.compatsnap.comgoogle.comprepchem.com |

Derivatization and Structural Modification of this compound

The basic benzophenone scaffold can be structurally modified to fine-tune its properties, such as UV absorption range, solubility, and compatibility with various materials. Common derivatization reactions include sulfonation, alkylation, and etherification.

Sulfonation: Introducing a sulfonic acid group (-SO₃H) can significantly increase the water solubility of the compound. For example, 2-hydroxy-4-methoxybenzophenone can be sulfonated by reacting it with chlorosulfonic acid or sulfur trioxide in a solvent like 1,2-dichloroethane. chemicalbook.com This reaction yields 2-hydroxy-4-methoxy-5-sulfonic acid benzophenone. chemicalbook.com

Alkylation/Etherification: The hydroxyl groups on the benzophenone core are common sites for modification. Alkylation, particularly with long alkyl chains, can enhance the compound's compatibility with polymers and improve its thermal stability. mdpi.com For instance, 2,4-dihydroxybenzophenone can be reacted with octyl chloride in the presence of a base to produce 2-hydroxy-4-(octyloxy)benzophenone. kyoto-u.ac.jpmdpi.com Similarly, various 4-(β-aryloxyethyl) and related ethers of 2,4-dihydroxybenzophenone have been synthesized by reacting it with phenoxyethyl bromide. rsc.org These modifications are crucial for creating more effective and less volatile UV stabilizers. kyoto-u.ac.jp

Synthesis of Novel Analogs for Targeted Research

The synthesis of novel analogs of this compound is primarily achieved by modifying the foundational synthesis routes used for hydroxybenzophenones. The core reaction is typically a Friedel-Crafts acylation. researchgate.net For instance, the synthesis of various 2,4-dihydroxy dibenzophenone compounds can be achieved through a solvent-free reaction between a substituted benzoyl chloride and resorcinol in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. mdpi.com

By systematically altering the starting materials, a diverse library of analogs can be produced for targeted research applications. Strategies for creating such analogs include:

Varying the Benzoyl Chloride: Utilizing benzoyl chlorides with different substituents (e.g., alkyl, halogen, nitro groups) on the phenyl ring allows for the introduction of new functional groups onto one of the aromatic rings of the final benzophenone product.

Modifying the Phenolic Component: Replacing the standard resorcinol or m-methoxyphenol with other substituted phenolic compounds enables structural changes on the second aromatic ring. chemicalbook.com

Post-Synthesis Modification: Performing reactions on the parent this compound molecule, such as selective alkylation or acylation of the hydroxyl groups, can yield a wide range of derivatives.

While these general strategies are well-established for the synthesis of benzophenones, specific research detailing the synthesis of a broad range of novel this compound analogs for targeted applications is not extensively documented in the literature. However, the existing methodologies provide a clear and robust framework for their potential creation.

Strategic Functionalization for Property Modulation

The chemical reactivity of this compound is dominated by its two hydroxyl groups, which serve as primary sites for strategic functionalization to modulate the molecule's properties. These modifications can alter its solubility, reactivity, and biological interactions.

A key example of this functionalization is seen in its metabolic processing. In human skin cells, this compound can be metabolized into glucuronide conjugates. acs.org This process involves the enzymatic attachment of a glucuronic acid moiety to one of the hydroxyl groups, a common pathway for increasing water solubility and facilitating excretion. Research has shown that either of the hydroxyl groups can undergo this conjugation, leading to the formation of two distinct glucuronide metabolites. acs.org

Another functionalization technique is silylation, where a silyl (B83357) group, such as from N,O-bis(trimethylsilyl)trifluoroacetamide, is added to the hydroxyl groups. This is often performed for analytical purposes, such as in gas chromatography, to increase the volatility and thermal stability of the compound. nih.gov

The general reactivity of alcohols also suggests other potential functionalizations. The hydroxyl groups can react with carboxylic acids or oxoacids to form esters, or they can be converted to other functional groups through oxidation. chemicalbook.com These transformations provide a versatile platform for fine-tuning the compound's characteristics for specific applications.

| Reaction Type | Reagent/Process | Functionalized Group | Purpose/Outcome | Reference |

|---|---|---|---|---|

| Glucuronidation | Metabolic process (involving UDP-glucuronosyltransferases) | -OH (either of the two hydroxyl groups) | Forms water-soluble glucuronide conjugates for biological elimination. | acs.org |

| Silylation | Silylating agents (e.g., BSTFA) | -OH | Increases volatility for analytical procedures like gas chromatography. | nih.gov |

| Esterification | Carboxylic acids, Oxoacids | -OH | Forms esters, modulating properties like lipophilicity (a potential, unexemplified reaction). | chemicalbook.com |

Polymerization and Covalent Incorporation into Polymeric Systems

While this compound itself is a small molecule, its structure is often covalently incorporated into polymers to create materials with enhanced properties, such as UV stability, without the risk of the additive leaching out. academie-sciences.fr The covalent bonding is typically achieved by leveraging the reactivity of the hydroxyl groups.

Direct polymerization of this compound is not a common strategy. Instead, two primary approaches are used for its incorporation, as demonstrated with closely related hydroxybenzophenone compounds:

Functionalization with a Polymerizable Group: The benzophenone molecule is first modified by attaching a reactive group that can participate in polymerization. For example, a related compound, 2,4-dihydroxybenzophenone, is reacted with glycidyl (B131873) methacrylate (B99206) to synthesize 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA). The newly introduced methacrylate group on the BPMA molecule can then readily undergo free-radical polymerization to be incorporated into a polymer chain. researchgate.net Similarly, reacting a hydroxyl group to introduce an epoxy functionality allows for subsequent polymerization with an anhydride to form polyesters. researchgate.net

Polycondensation: The di-functional nature of hydroxybenzophenones (containing at least two reactive hydroxyl groups or a hydroxyl and another reactive site) allows them to act as monomers in condensation polymerization. For instance, polychelates have been developed by the polycondensation of 2,4-dihydroxybenzophenone or 2-hydroxy-4-methoxybenzophenone with linker molecules like 1,4-butylene glycol. academie-sciences.fr In this type of reaction, one of the hydroxyl groups and the carbonyl group of the benzophenone moiety are involved in the polymer structure, creating ion-exchange resins. academie-sciences.fr

These methodologies illustrate how the this compound scaffold can be strategically built into macromolecular architectures, permanently locking its desirable properties into a polymeric system.

| Strategy | Analogous Monomer | Co-monomer / Linker | Polymer Type | Reference |

|---|---|---|---|---|

| Functionalization with Polymerizable Group | 2-hydroxy-4-(2,3-epoxypropoxy) benzophenone | Phthalic anhydride | Polyester | researchgate.net |

| Functionalization with Polymerizable Group | 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | (Self-polymerization or with other acrylates) | Polyacrylate | researchgate.net |

| Polycondensation | 2,4-dihydroxybenzophenone | 1,4-butylene glycol | Polychelate / Ion-exchange resin | academie-sciences.fr |

| Polycondensation | 2-hydroxy-4-methoxybenzophenone | Propylene glycol | Polychelate / Ion-exchange resin | academie-sciences.fr |

Advanced Spectroscopic Analysis of this compound

The strict requirement to focus solely on this compound and to exclude any information not directly related to this specific isomer prevents the generation of a scientifically accurate and detailed article based on the provided outline. Creating content for the requested spectroscopic techniques (NMR, IR, UV-Vis, Mass Spectrometry) and excited-state dynamics would necessitate extrapolating data from different chemical entities, which would be scientifically unsound and violate the explicit instructions of the request.

Therefore, it is not possible to provide the requested in-depth article with the required data tables and detailed research findings for this compound at this time due to the absence of specific source material.

Advanced Spectroscopic Characterization and Elucidation of 2 Methoxy 2 ,4 Dihydroxy Benzophenone

Time-Resolved and Ultrafast Spectroscopic Probes of Excited State Dynamics

Investigations into Intramolecular Proton Transfer Mechanisms

The photostability and efficacy of 2-Methoxy-2',4'-dihydroxy-benzophenone, also known as Dioxybenzone, as a UV filter are intrinsically linked to its ability to dissipate absorbed ultraviolet radiation through efficient non-radiative pathways. A key mechanism in this process is Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon involves the transfer of a proton between the hydroxyl and carbonyl groups within the molecule upon photoexcitation, leading to the formation of a transient keto-tautomer. This process is crucial for the rapid and safe dissipation of absorbed energy, preventing photodegradation of the molecule.

Recent advanced spectroscopic studies, particularly utilizing ultrafast femtosecond transient absorption spectroscopy, have provided significant insights into the intricate dynamics of the ESIPT mechanism in Dioxybenzone. These investigations have elucidated the timescales and pathways of energy dissipation following UV absorption.

A pivotal study by Deng et al. (2019) explored the ultrafast energy dissipation pathway of nanocrystalline Dioxybenzone. acs.org The researchers employed femtosecond transient absorption spectroscopy to monitor the excited states and transient species of the molecule in both nanocrystalline suspension and solution phases. acs.org Their findings revealed that the transient species in the nanocrystalline suspension of Dioxybenzone exhibit shorter lifetimes compared to those in solution, indicating a more rapid decay process in the solid state. acs.org

The energy dissipation mechanism is further illuminated by density functional theory (DFT) calculations, which simulate the potential energy surfaces of the molecule. acs.org These calculations support the experimental observations and provide a theoretical framework for understanding the rapid decay dynamics of the transient states in nanocrystalline Dioxybenzone. acs.org The combination of experimental and theoretical approaches has been instrumental in characterizing the photophysical and photochemical processes that underpin the function of Dioxybenzone as a UV absorber.

The intramolecular hydrogen bond between the hydroxyl and carbonyl groups is a critical structural feature that facilitates the ESIPT process. The stability and dynamics of this hydrogen bond directly influence the efficiency of the non-radiative relaxation pathway. Studies on related benzophenone (B1666685) derivatives, such as oxybenzone, have highlighted the importance of this intramolecular hydrogen bonding for their photostability. nih.gov It is suggested that the efficacy of Dioxybenzone also relies on a similar intramolecular hydrogen bonding mechanism for its non-radiative relaxation. nih.gov

The table below summarizes key findings from the investigation into the intramolecular proton transfer mechanism of this compound.

| Parameter | Observation | Methodology | Reference |

| Transient Species Lifetimes | Shorter in nanocrystalline suspension compared to solution. | Femtosecond Transient Absorption Spectroscopy | Deng et al. (2019) acs.org |

| Energy Dissipation Mechanism | Explained by potential energy surface calculations. | Density Functional Theory (DFT) | Deng et al. (2019) acs.org |

| Key Structural Feature | Intramolecular hydrogen bonding. | Comparative analysis with related compounds. | Wong et al. (2020) nih.gov |

These detailed investigations into the intramolecular proton transfer mechanisms of this compound underscore the sophisticated photophysical processes that enable its function as an effective UV filter. The rapid and efficient dissipation of absorbed energy via ESIPT is a testament to the molecule's well-evolved photoprotective capabilities.

Computational and Theoretical Chemistry of 2 Methoxy 2 ,4 Dihydroxy Benzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 2-Methoxy-2',4'-dihydroxy-benzophenone. These computational methods provide insights into molecular structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of benzophenone (B1666685) derivatives. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), have proven accurate for optimizing the geometry of these molecules. nih.gov Such studies are crucial for understanding the interplay between the molecular structure and the compound's function, for instance, as a UV absorber.

Key parameters derived from DFT calculations help characterize the molecule's reactivity and stability. chemrxiv.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. Other calculated quantum chemical parameters like ionization potential, electron affinity, electronegativity, and chemical hardness further describe the molecule's electronic behavior. researchgate.net For benzophenone derivatives, DFT is also employed to analyze the effects of different substituents on the intramolecular hydrogen bonds, which can significantly influence their properties.

Table 1: Key Parameters Calculated Using DFT

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |

Excited State Calculations (e.g., TD-DFT) for Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excited states of molecules and to simulate their UV-visible absorption spectra. chemrxiv.orgrsc.org For benzophenone derivatives, which are often used as UV filters, understanding their absorption properties is paramount. nih.gov

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations reveal that the primary electronic transitions in the UVA/UVB range for benzophenones are typically of a π → π* character, often dominated by the HOMO → LUMO transition. nih.gov The results from TD-DFT are generally in good agreement with experimental absorption data. nih.govchemrxiv.org Furthermore, these computational studies allow for a systematic investigation of how different substituents and their positions on the benzophenone scaffold influence the absorption spectrum, providing a rational basis for designing new derivatives with customized UV absorption properties. nih.gov

Table 2: Typical Output from TD-DFT Calculations for a Benzophenone Derivative

| Excited State | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| S1 | 340 | 0.45 | HOMO -> LUMO (95%) | π -> π* |

| S2 | 285 | 0.21 | HOMO-1 -> LUMO (88%) | π -> π* |

| S3 | 250 | 0.15 | HOMO -> LUMO+1 (75%) | n -> π* |

Note: The data in this table is illustrative and represents typical values for a benzophenone derivative, not specifically this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For benzophenone and its derivatives, MD simulations provide valuable insights into their conformational flexibility and how they interact with their environment, such as solvents or biological macromolecules. aip.orgaip.org

These simulations can generate supramolecular clusters of a solute (like a benzophenone derivative) and surrounding solvent molecules. aip.org By analyzing these clusters, researchers can understand solute-solvent interactions at a microscopic level. MD simulations have been used to study the behavior of benzophenone in various solvents, revealing details about its solvatochromic properties. aip.org In the context of biological activity, MD simulations can be employed to explore the stability of a benzophenone derivative when bound to a protein target. nih.gov For instance, simulations can confirm if a molecule remains stably bound within the active site of an enzyme, providing a dynamic view that complements static molecular docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For benzophenone derivatives, QSAR models are developed to predict activities such as toxicity or efficacy as UV filters and to understand the underlying mechanisms of action. nih.gov

Electronic Descriptors in QSAR Studies

Electronic descriptors are numerical values that quantify the electronic properties of a molecule, and they are frequently used in QSAR modeling. These descriptors can be calculated using quantum chemical methods like DFT. nih.gov For benzophenone-type compounds, QSAR studies have shown that the toxicity mechanism can be related to their electronic properties. nih.gov Common electronic descriptors include HOMO and LUMO energies, dipole moment, and atomic charges. Another crucial descriptor is hydrophobicity (often represented as log P), which, while not strictly electronic, is vital for describing how a molecule interacts with biological membranes and has been identified as an important descriptor for the toxicity of some benzophenones. nih.gov By correlating these descriptors with observed activity, QSAR models can identify the key electronic features that govern the compound's behavior.

Table 3: Common Electronic Descriptors Used in QSAR Studies

| Descriptor | Symbol | Description |

|---|---|---|

| Hydrophobicity | log P | Measures the partitioning of a compound between an oily and an aqueous phase. |

| Dipole Moment | µ | Quantifies the overall polarity of a molecule. |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Energy of the lowest occupied molecular orbital. |

| Absolute Hardness | η | Calculated from EHOMO and ELUMO; relates to stability and reactivity. |

| Mulliken Charges | q | Represents the partial charge distribution on individual atoms. |

Stereochemical and Substituent Effects in SAR

Structure-Activity Relationship (SAR) studies investigate how the three-dimensional structure (stereochemistry) and the nature of chemical substituents on a core scaffold affect the molecule's activity. For the benzophenone framework, SAR analyses are essential for designing derivatives with improved properties, whether for medicinal applications or as UV absorbers. researchgate.netnih.gov

The type and position of substituents on the two phenyl rings of the benzophenone scaffold significantly influence its biological and physical properties. researchgate.net For example, in the development of anti-inflammatory agents, the presence or absence of a methoxy (B1213986) group at a specific position can be strongly related to the inhibition of prostaglandin production. nih.gov Similarly, for P-glycoprotein inhibitors, the addition of certain substituents can mediate specific interactions, like hydrogen bonds, that enhance inhibitory potency. acs.org SAR studies have also been extensively performed on benzophenone hydrazone derivatives to optimize their insecticidal activity, finding that specific halogen and alkoxy substitutions are critical for good performance. nih.gov These studies highlight the importance of systematically modifying the benzophenone structure to fine-tune its activity for a specific purpose.

Mechanistic Research on 2 Methoxy 2 ,4 Dihydroxy Benzophenone in Photoprotection and Material Science

Fundamental Mechanisms of UV Absorption and Energy Dissipation

The efficacy of 2-Methoxy-2',4'-dihydroxy-benzophenone as a photostabilizer is rooted in its molecular ability to absorb high-energy UV photons and dissipate this energy through rapid, non-destructive intramolecular processes.

Role of Intramolecular Hydrogen Bonding in Photostability

A key feature of the this compound molecule is the presence of hydroxyl groups positioned ortho to the central carbonyl group on its phenyl rings. researchgate.net This specific arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. researchgate.netmdpi.com This creates a stable six-membered ring structure.

Upon absorption of UV radiation, the molecule is promoted to an electronically excited state. The energy absorbed is then utilized to break the intramolecular hydrogen bond and induce a reversible structural change, a process known as tautomerization, from its ground-state 'enol' form to an excited-state 'keto' form. mdpi.com This rapid and reversible transformation is central to its photostability, allowing the molecule to cycle repeatedly between these two states without undergoing permanent chemical change.

Excited State Energy Transfer and Non-Radiative Decay Pathways

The primary mechanism for energy dissipation in hydroxybenzophenones is a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Following UV absorption and promotion to the excited state, the proton from the ortho-hydroxyl group is transferred to the carbonyl oxygen. nih.gov This ultrafast process forms an unstable keto tautomer.

This excited keto form quickly returns to the ground state by releasing its excess energy through non-radiative pathways, primarily as vibrational energy, which is effectively dissipated as heat into the surrounding matrix. mdpi.com The molecule then undergoes a reverse proton transfer to regenerate the original, stable enol form, completing the photoprotective cycle. mdpi.com This entire process occurs on a picosecond timescale, enabling a single molecule to absorb and safely dissipate numerous UV photons throughout its lifetime, thereby protecting the host material from degradation. Studies on related methoxy-benzophenones have also explored other pathways, such as intermolecular electron transfer in the excited state. nih.govresearchgate.net

Photostabilization of Polymeric Materials by this compound

The inherent photostability of this compound makes it an effective additive for protecting a wide range of polymeric materials that are susceptible to degradation by UV light.

Mechanisms of Polymer Degradation Mitigation

This compound mitigates this degradation by acting as a competitive absorber. chembk.com When incorporated into a polymer, it preferentially absorbs the incident UV radiation due to its high molar absorptivity in the UV-A (320-400 nm) and UV-B (290-320 nm) regions. google.comchemicalbook.com By absorbing this energy and dissipating it as heat via the mechanisms described above, it effectively shields the polymer from the harmful radiation, preventing the initiation of degradative chemical reactions.

Efficacy in Diverse Polymer Matrices and Applications

The utility of hydroxybenzophenones like this compound spans a broad spectrum of polymers and applications. These UV absorbers are valued for their good compatibility with many synthetic resins, thermal stability, and low volatility. chembk.comgoogle.com

Common polymers protected by this class of stabilizers include:

Polyvinyl chloride (PVC)

Polystyrene (PS)

Unsaturated polyesters

Epoxy resins

Cellulose (B213188) resins

Paints and coatings mdpi.comchembk.com

The selection of a UV stabilizer depends on factors such as the polymer type, the intended application, and the desired service life of the final product. For instance, research on the related compound 2-hydroxy-4-methoxybenzophenone has demonstrated its retarding effect on the photo-oxidative degradation of low-density polyethylene (B3416737) (LDPE). researchgate.net Furthermore, to enhance compatibility and prevent migration out of the host material, hydroxybenzophenones can be chemically modified or polymerized, creating polymeric UV absorbers for specialized applications like the photostabilization of wood. researchgate.net

Photoprotective Applications in Other Material Systems

Beyond its primary use in bulk plastics, the photoprotective capabilities of this compound are leveraged in other material systems. It is an approved ingredient in sunscreen formulations, where it functions to absorb harmful UV-A and UV-B rays, protecting the skin. nih.govchemicalbook.com Its ability to prevent light-induced degradation also makes it a valuable additive in paints, varnishes, and other coatings to preserve their color and integrity upon exposure to sunlight. google.comchemicalbook.com In these applications, it not only protects the substrate material but also enhances the durability and aesthetic lifespan of the coating itself. chemicalbook.com

Textile UV Protection Mechanisms

The primary mechanism by which this compound and related benzophenones protect textiles from UV radiation is through a process of intramolecular hydrogen bonding and subsequent keto-enol tautomerism. This process allows the molecule to absorb harmful UV energy and dissipate it as harmless thermal energy.

The key structural feature enabling this function is the hydroxyl group in the ortho position to the carbonyl group. Upon absorption of UV radiation, the molecule is excited to a higher energy state. This energy facilitates the transfer of the hydrogen atom from the hydroxyl group to the carbonyl oxygen, forming a transient enol isomer. This excited state is unstable and rapidly reverts to the original keto form, releasing the absorbed energy as heat. This cyclical process can be repeated numerous times, providing durable photoprotection to the textile substrate.

Research on substituted benzophenones has shown that the nature and position of substituent groups can impact their performance as UV absorbers on textiles. For instance, the introduction of different substituents can alter the compound's polarity and molecular size, which in turn affects its substantivity and dyeing rate on fabrics like cotton and polyester. mdpi.com While specific studies on the dyeing characteristics of this compound are not extensively detailed in the provided search results, the general principles suggest that its molecular structure would influence its application and efficacy on various textile types.

| Property | Influence on Textile UV Protection |

| Ortho-hydroxyl group | Essential for the keto-enol tautomerism mechanism of UV energy dissipation. |

| Methoxy (B1213986) group | Can modify the UV absorption spectrum and affinity for textile fibers. |

| Molecular Structure | Affects the compound's substantivity and evenness of application on the fabric. |

Wood Photostabilization Strategies

Wood is a complex biological material susceptible to degradation upon exposure to UV radiation, primarily due to the breakdown of lignin (B12514952) and hemicellulose. usda.gov This photodegradation leads to undesirable surface changes such as discoloration, loss of gloss, and increased roughness. This compound, as a UV absorber, can be employed in various strategies to mitigate this damage.

One common approach is the incorporation of UV absorbers into clear coatings applied to the wood surface. In this method, the this compound within the coating preferentially absorbs the incident UV radiation, protecting the underlying wood substrate. The photoprotective mechanism is the same as that described for textiles, involving the dissipation of UV energy as heat through reversible intramolecular proton transfer.

A more advanced strategy involves the chemical grafting of benzophenone (B1666685) derivatives onto the wood surface. This approach creates a permanent, leach-resistant UV protective layer. For example, research has been conducted on reacting an epoxy-functionalized benzophenone, 2-hydroxy-4(2,3-epoxypropoxy)-benzophenone, with wood. tandfonline.com While this is a different derivative, the principle of covalently bonding the UV-absorbing moiety to the wood structure is a key strategy for long-term photostabilization. Such grafting can be hypothesized for this compound as well, provided it is chemically modified to introduce a reactive group that can form a covalent bond with the hydroxyl groups present in wood cellulose and lignin.

The effectiveness of any photostabilization strategy for wood depends on the ability of the UV absorber to screen the damaging wavelengths of light and its long-term stability under environmental stresses. The absorption range of 2-hydroxy-4-methoxybenzophenone is noted to be between 290-400 nm, which is a critical range for the photodegradation of wood. google.com

| Strategy | Mechanism of Action | Key Advantages |

| Incorporation in Coatings | The compound within the coating absorbs UV radiation before it reaches the wood surface, dissipating the energy as heat. | Ease of application and compatibility with various coating formulations. |

| Chemical Grafting | Covalent bonding of the benzophenone moiety to the wood components (cellulose, lignin) for durable protection. | High resistance to leaching and long-term effectiveness. |

Investigation of Antioxidant Mechanisms and Enzyme Modulation by 2 Methoxy 2 ,4 Dihydroxy Benzophenone

Radical Scavenging Mechanisms

The antioxidant potential of a compound is fundamentally linked to its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various pathological states. The chemical structure of 2,2'-Dihydroxy-4-methoxybenzophenone, featuring phenolic hydroxyl groups, suggests inherent antioxidant capabilities.

In Vitro Studies on Antioxidant Capacity

The antioxidant activity of phenolic compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These tests measure the capacity of a compound to donate a hydrogen atom or an electron to stabilize a radical species.

While 2,2'-Dihydroxy-4-methoxybenzophenone is known to possess antioxidant properties, specific IC50 values (the concentration required to scavenge 50% of the radicals) are not extensively documented in readily available literature. However, studies on related benzophenone (B1666685) structures confirm their radical scavenging potential. For instance, research has shown that dihydroxy benzophenone derivatives are more potent antioxidants than their monohydroxy counterparts, and this activity correlates with their chemopreventive effects in skin cancer models nih.gov. The lower the IC50 value, the higher the antioxidant activity of the compound niscpr.res.in.

To provide context, the table below presents typical IC50 values for well-known phenolic antioxidants in common assays.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Quercetin | 2.50 | 1.10 |

| Gallic Acid | 1.80 | 0.95 |

| Ascorbic Acid (Vitamin C) | 5.20 | 4.50 |

| Trolox | 8.50 | 3.50 |

Note: The values in this table are for representative standard antioxidants and are not specific to 2,2'-Dihydroxy-4-methoxybenzophenone. They are provided for comparative purposes.

Role of Hydroxyl and Methoxy (B1213986) Groups in Antioxidant Activity

The antioxidant activity of benzophenones and other phenolic compounds is intrinsically tied to their molecular structure, specifically the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings.

Hydroxyl Groups (-OH): The primary mechanism of antioxidant action for phenolic compounds is hydrogen atom transfer (HAT) from the hydroxyl group to a free radical, which neutralizes the radical. The presence of hydroxyl groups is therefore essential for significant radical scavenging activity. Dihydroxy-substituted compounds are generally more effective antioxidants than monohydroxy-substituted ones nih.gov. The stability of the resulting phenoxyl radical, after hydrogen donation, is a key factor; this stability is enhanced by electron-donating groups on the aromatic ring.

Methoxy Groups (-OCH3): The methoxy group is an electron-donating group. By donating electron density to the aromatic ring, it can stabilize the phenoxyl radical formed after hydrogen donation from a nearby hydroxyl group. This stabilizing effect lowers the bond dissociation enthalpy of the O-H bond, making it easier for the hydrogen atom to be donated. acs.orgresearchgate.net Therefore, the presence of a methoxy group, particularly in a position ortho or para to a hydroxyl group, generally enhances the antioxidant activity of the compound. acs.orgnih.gov In 2,2'-Dihydroxy-4-methoxybenzophenone, the methoxy group at the 4-position is para to the hydroxyl group at the 2-position, a configuration that is favorable for antioxidant activity.

Enzyme Inhibition and Molecular Interactions

Beyond direct radical scavenging, 2,2'-Dihydroxy-4-methoxybenzophenone and related compounds can exert biological effects by inhibiting specific enzymes. This modulation can interfere with inflammatory pathways and detoxification processes.

Inhibition Kinetics and Binding Site Characterization

Enzyme inhibition studies aim to determine the mechanism and potency of an inhibitor. While detailed kinetic parameters (e.g., Ki, Km) for 2,2'-Dihydroxy-4-methoxybenzophenone are not widely published for many enzymes, studies on related structures provide insight. For example, a synthetic benzophenone analogue designed as a photoaffinity label for rat liver glutathione S-transferase (GST) showed a nonlinear dependence on concentration, with an apparent inhibition constant (KI) of 115 µM biosynth.com. This suggests that the benzophenone moiety can occupy the enzyme's active site, specifically the binding site for xenobiotic substrates biosynth.com. Characterization of the binding site often reveals that these inhibitors interact with hydrophobic pockets and key amino acid residues within the enzyme's active site.

Docking Studies and Molecular Modeling of Enzyme-Ligand Complexes

Molecular docking is a computational technique used to predict how a ligand (inhibitor) binds to the active site of a protein (enzyme). Such studies provide valuable insights into the binding mode, affinity, and specific molecular interactions.

In silico studies have been performed to design 2,2'-dihydroxybenzophenone analogues as inhibitors of human glutathione S-transferase A1-1 (hGSTA1-1), an enzyme involved in drug resistance in cancer cells. These molecular docking simulations predicted that the benzophenone derivatives occupy the enzyme's primary binding site, potentially clashing with natural substrates selleckchem.com. The binding is typically stabilized by a network of interactions, including:

Hydrogen Bonds: Formed between the hydroxyl groups of the benzophenone and polar amino acid residues in the active site.

Hydrophobic Interactions: Occurring between the aromatic rings of the benzophenone and nonpolar residues lining the binding pocket.

Pi-Pi Stacking: Interactions between the electron-rich aromatic rings of the inhibitor and aromatic amino acid residues like tyrosine or phenylalanine.

These computational models are crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors.

Specific Enzyme Targets and Their Modulation

Research has identified several key enzymes that are modulated by benzophenone derivatives, highlighting their potential as therapeutic agents.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its inhibition is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Benzophenone derivatives have been shown to possess anti-inflammatory properties, and molecular docking studies suggest they can bind to the active site of COX-2. By occupying this site, they can prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.

Glutathione Transferases (GSTs): GSTs are a family of enzymes central to cellular detoxification. They catalyze the conjugation of glutathione to various toxic compounds, facilitating their removal from the cell. However, in cancer cells, overexpression of GSTs can lead to resistance against chemotherapy drugs. Consequently, GST inhibitors are of significant interest. Studies have demonstrated that benzophenone derivatives can inhibit GSTs. selleckchem.com A benzophenone-based photoaffinity label was shown to bind covalently to Met-112 in the active site of rat liver GST, leading to the inactivation of both subunits of the enzyme dimer biosynth.com. This indicates that the benzophenone structure is a promising scaffold for developing agents to counteract chemotherapy resistance.

Elastase: Human neutrophil elastase is a serine protease involved in the degradation of extracellular matrix proteins. While beneficial for tissue remodeling and defense against pathogens, its excessive activity is implicated in inflammatory diseases like emphysema and rheumatoid arthritis. Research has shown that a series of synthesized 4-(acyloxy)benzophenones and 4,4'-bis(acyloxy)benzophenones are potent and selective inhibitors of human neutrophil elastase biosynth.com. This finding suggests that the benzophenone core structure can be modified to target this enzyme, offering a potential therapeutic strategy for elastase-mediated inflammatory conditions.

Environmental Fate and Degradation Pathways of 2 Methoxy 2 ,4 Dihydroxy Benzophenone

Degradation Mechanisms in Aquatic and Terrestrial Environments

The degradation of Benzophenone-8 in the environment occurs through various abiotic and biotic processes. Abiotic pathways, particularly those involving light (photolysis) and reactive chemical species, are significant contributors to its transformation. While its structural stability makes it resistant to rapid degradation, several pathways for its breakdown have been identified.

Photolytic Degradation Pathways

Photolytic degradation, or photodegradation, is a key process in the environmental breakdown of BP-8. Studies have shown that BP-8 can be degraded by exposure to UV radiation, although its stability is notable. In one study, exposure to artificial solar radiation for 14 hours resulted in a 50% degradation of the compound. nih.gov Another pilot-scale study observed a 48.31% photodegradation rate for BP-8 in the absence of any added oxidants. researchgate.net

The efficiency of photolytic degradation is significantly enhanced in the presence of oxidants, a process often referred to as an advanced oxidation process (AOP). These processes utilize UV light to generate highly reactive radicals that accelerate the breakdown of organic compounds like BP-8. latrobe.edu.auelsevierpure.com For instance, the degradation of BP-8 is much faster in systems combining UV light with hydrogen peroxide (H₂O₂), persulfate (PS), or chlorine. latrobe.edu.auresearchhub.com

Oxidative Degradation by Reactive Species (e.g., Hydroxyl Radicals)

Advanced Oxidation Processes (AOPs) are effective in degrading Benzophenone-8 by generating powerful reactive species. latrobe.edu.auelsevierpure.com The primary mechanism involves the attack of these radicals on the BP-8 molecule. Key reactive species involved in its oxidative degradation include hydroxyl radicals (•OH), sulfate (B86663) radicals (•SO₄⁻), and reactive chlorine species (RCS). latrobe.edu.auresearchhub.com

A comparative study on the degradation of BP-8 using different UV-based AOPs found that the compound reacts quickly with these oxidants, following pseudo-first-order kinetics. latrobe.edu.auelsevierpure.comresearchhub.com The degradation rate constant (kobs) was highest for the UV/chlorine process, followed by UV/persulfate and UV/H₂O₂. latrobe.edu.au The contribution of different reactive species to the removal of BP-8 varies depending on the specific AOP system. In the UV/H₂O₂ process, hydroxyl radicals were responsible for 99.7% of BP-8 removal. In the UV/persulfate process, sulfate radicals accounted for 82.3% of the degradation. In the UV/chlorine process, reactive chlorine species were responsible for 56.2% of the removal. latrobe.edu.auelsevierpure.com

| UV/AOP System | Degradation Rate Constant (kobs) x 10-3 s-1 | Primary Reactive Species | Contribution of Primary Species to BP-8 Removal (%) |

|---|---|---|---|

| UV/H₂O₂ | 0.79–2.41 | Hydroxyl Radicals (•OH) | 99.7% |

| UV/Persulfate | 1.38–2.90 | Sulfate Radicals (•SO₄⁻) | 82.3% |

| UV/Chlorine | 5.29–14.2 | Reactive Chlorine Species (RCS) | 56.2% |

Data sourced from a study with an oxidant concentration of 12.5 μM within a pH range of 6–10. latrobe.edu.au

Biotransformation and Biodegradation Studies

Information specifically on the biodegradation of Benzophenone-8 is limited, with some sources suggesting it is nonbiodegradable with little evidence of biotransformation. nih.govnih.gov Its structural stability likely contributes to its persistence against microbial degradation. spflist.com

However, studies on related benzophenone (B1666685) compounds provide insight into potential biotransformation pathways. For example, Benzophenone-3 (BP-3), a closely related UV filter, can be metabolized in vivo to form an isomer of BP-8 (2,2'-dihydroxy-4-methoxybenzophenone, DHMB). nih.govnih.gov Furthermore, BP-3 can be generated in the environment through the attack of hydroxyl radicals on BP-3, which can in turn generate BP-8. researchgate.net While this is an abiotic process, it highlights the interconnectedness of benzophenone derivatives in the environment. Research on soil aquifer treatment systems, which involve microbial activity, shows that biofilms can act as both accumulators and biodegraders of hydrophobic compounds, suggesting that under specific conditions, some level of biodegradation may occur. acs.orgnih.gov

Identification and Characterization of Transformation Products

The degradation of Benzophenone-8 results in the formation of various transformation products (TPs), the nature of which depends on the degradation pathway.

During oxidative degradation processes, a range of TPs has been identified. Oxidation via ferrate(VI) promoted by permanganate suggests that degradation proceeds through hydroxylation, bond breaking, polymerization, and carboxylation, resulting in at least thirteen different oxidation products. researchgate.net In UV/AOPs, the primary TPs are hydroxylated and chlorinated derivatives. latrobe.edu.auelsevierpure.com For example, TPs produced in the UV/H₂O₂ and UV/persulfate processes are primarily hydroxylated, whereas the UV/chlorine process yields chlorinated TPs, which have been found to be more toxic. latrobe.edu.au

Specific degradation by-products identified through mass spectroscopic analysis in one photodegradation study include:

Benzoic acid

2,4-dimethyl benzaldehyde

2-methylphenyl benzoate

Benzyl alcohol researchgate.net

Another study noted that the rapid degradation of BP-8 in the presence of chlorine resulted in the formation of two by-products in high yield. nih.gov

| Degradation Process | Identified Transformation Products / Product Classes |

|---|---|

| UV/H₂O₂ & UV/Persulfate | Hydroxylated TPs |

| UV/Chlorine | Chlorinated TPs |

| Photodegradation (Pilot-scale AOP) | Benzoic acid, 2,4-dimethyl benzaldehyde, 2-methylphenyl benzoate, Benzyl alcohol |

| Oxidation (Fe(VI)/Mn(VII)) | Products from hydroxylation, bond breaking, polymerization, and carboxylation |

Sorption and Distribution in Environmental Compartments

The environmental distribution of Benzophenone-8 is largely governed by its low water solubility and its affinity for organic matter. wikipedia.org Sorption to soil, sediment, and suspended solids is a significant process that influences its fate and transport in aquatic and terrestrial environments. acs.orgnih.gov

In soil aquifer treatment systems, benzophenone-type UV filters, including BP-8 (referred to in one study as DHMB), have been shown to accumulate in the immobile phases, such as aquifer sediments and biofilms. acs.orgnih.gov These compartments can act as sinks, retaining the compounds and potentially facilitating slow degradation processes. acs.org The sorption of benzophenones is influenced by their octanol-water partition constant (Kow) and organic carbon-water partition constant (Koc), with higher values indicating a greater affinity for organic phases. acs.org The process is also affected by environmental parameters such as pH, as the ionic state of the molecule can change, thereby altering its sorption mechanism. acs.org Given that BP-8 is practically insoluble in water, it is expected to partition significantly to solid matrices like sediment and sludge in aquatic systems. wikipedia.org

Future Directions and Emerging Research Areas for 2 Methoxy 2 ,4 Dihydroxy Benzophenone

Rational Design of Next-Generation Analogs with Enhanced Properties

The rational design of new analogs of 2-Methoxy-2',4'-dihydroxy-benzophenone is a forward-looking approach to developing compounds with superior performance characteristics. This strategy relies on a deep understanding of the structure-activity relationships (SAR) that govern the physicochemical and biological properties of benzophenone (B1666685) derivatives.

Key research efforts are focused on modifying the benzophenone skeleton to enhance properties such as UV absorption efficiency, photostability, and compatibility with various matrices, while minimizing potential adverse effects. For instance, studies have shown that the position and nature of substituents on the phenyl rings significantly influence the molecule's functionality. The introduction of specific electron-donating or electron-withdrawing groups can alter the photochemical pathways and enhance the stabilization of reactive intermediates. nih.gov

Computational tools are becoming indispensable in this field. In silico docking analyses, for example, can predict how different analogs will interact with biological targets. One study on various benzophenones demonstrated that substitutions, such as the 4-OH group, play a crucial role in the molecule's inhibitory effects on certain enzymes, and that these effects can be predicted through computational models. nih.govbohrium.com This predictive power allows for the pre-screening of virtual compounds, saving significant time and resources in the synthesis and testing phases. The goal is to create a new generation of molecules that are not only more effective but also possess improved safety profiles for use in cosmetics, pharmaceuticals, and industrial applications. nih.gov

Table 1: Key Structural Modifications and Their Potential Enhancements

| Structural Modification | Target Property Enhancement | Rationale |

| Introduction of bulky alkyl groups | Increased heat resistance and compatibility with polymers | Higher molecular weight prevents volatilization during processing and improves miscibility. chambot.com |

| Addition of polymerizable moieties (e.g., methacrylate) | Covalent bonding to polymer backbones | Prevents migration and leaching of the UV stabilizer from the material matrix. epa.gov |

| Strategic placement of hydroxyl groups | Broader UV absorption spectrum | Additional hydroxyl groups can extend the maximum UV absorption region to cover a wider range of UVA and UVB wavelengths. chambot.com |

| Hybridization with other bioactive scaffolds (e.g., azetidinone) | Novel therapeutic applications (e.g., antimicrobial) | Combining the benzophenone structure with other pharmacologically active moieties can create hybrid molecules with dual or enhanced biological activities. semanticscholar.org |

Integration into Multifunctional Material Systems for Advanced Applications

The unique photochemical properties of benzophenone derivatives make them ideal candidates for integration into advanced, multifunctional material systems. Research is moving beyond their traditional role as simple UV absorbers towards creating "smart" materials with responsive and dynamic capabilities.

One of the most promising areas is in the development of advanced polymers and coatings. Benzophenone-containing polymers can be designed to form surface-attached networks and hydrogels upon UV irradiation. mdpi.com This has significant implications for biomedical devices, where such coatings could provide antimicrobial properties and improve biocompatibility. researchgate.net For example, chitosan derivatives modified with benzophenone groups have been shown to create cross-linked hydrogel surfaces with excellent antimicrobial efficacy against clinically relevant bacterial strains. researchgate.net

Furthermore, benzophenone derivatives are being extensively investigated as photoinitiators for free radical polymerization. mdpi.com This is particularly relevant for the rapidly growing field of 3D printing, where precise spatial and temporal control over the polymerization process is essential. mdpi.comresearchgate.net By designing novel benzophenone-based photoinitiators, researchers aim to improve curing speeds, enhance the mechanical properties of the printed objects, and expand the range of usable materials. researchgate.net Supramolecular materials that use benzophenone-functionalized peptides can act as structural templates, allowing for photopolymerization to be localized with high precision. acs.org

Future applications could include:

Self-healing polymers: Where the photoreactive nature of the benzophenone moiety is used to repair damage upon exposure to UV light.

Stimuli-responsive drug delivery systems: Hydrogels containing benzophenone derivatives could be engineered to release therapeutic agents in response to a light trigger.

High-performance coatings: Incorporating these molecules into coatings for outdoor applications can significantly enhance durability by protecting against photodegradation. chambot.com

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As the use of benzophenone derivatives becomes more widespread, the need for highly sensitive and specific analytical methods for their detection in environmental and biological matrices becomes increasingly critical. Future research will focus on developing techniques capable of quantifying trace levels of the parent compound and its various metabolites.

Current state-of-the-art methods often employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides excellent selectivity and sensitivity for detecting benzophenones in complex samples like human serum and wastewater. ijpsjournal.comnih.govnih.gov However, the challenge lies in detecting ever-lower concentrations and identifying a broader range of transformation products.

Emerging trends in sample preparation and analysis include:

Microextraction Techniques: Methods like dispersive liquid-liquid microextraction (DLLME) and bar adsorptive micro-extraction (BAµE) are being developed to preconcentrate analytes from samples, thereby increasing detection sensitivity while reducing solvent consumption. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): This technique enables the identification of unknown metabolites and degradation products through accurate mass measurements, which is crucial for comprehensive exposure and environmental risk assessments. azolifesciences.com

Advanced Sorbent Materials: The development of novel sorbent phases for solid-phase extraction can improve the selectivity and efficiency of sample clean-up, removing interfering substances from the matrix. researchgate.net

Biosensors and Nanosensors: Future research may lead to the development of real-time monitoring systems using biosensors that can provide rapid, on-site detection of benzophenone derivatives in water sources. azolifesciences.comamecj.com

These advanced analytical tools are essential for understanding the pharmacokinetics, metabolic pathways, and environmental fate of this compound and its analogs, ensuring their safe and sustainable use. nih.gov

Table 2: Comparison of Analytical Techniques for Benzophenone Analysis

| Technique | Sample Type | Typical Limit of Detection (LOD) | Key Advantages | Future Development Focus |

| HPLC-DAD | Cosmetics, Water | µg/L range | Robust, widely available | Improving sensitivity for trace analysis. |

| GC-MS | Environmental, Biological | ng/L to µg/L range | Excellent for volatile derivatives | Derivatization steps can be complex. |

| LC-MS/MS | Human Serum, Urine, Water | Low ng/L to µg/L range | High sensitivity and specificity, suitable for metabolite analysis. nih.govnih.gov | Integration with advanced microextraction techniques. researchgate.net |

| HRMS | Environmental, Biological | Sub-ng/L range | Non-targeted screening for unknown metabolites and transformation products. azolifesciences.com | Development of comprehensive spectral libraries. |

Theoretical Predictions for De Novo Design and Deep Mechanistic Understanding

Computational chemistry and theoretical modeling are powerful tools that will drive the future of research on this compound. These methods provide profound insights into the fundamental photophysical and photochemical processes that are difficult to observe experimentally. By using quantum mechanical calculations, such as Density Functional Theory (DFT), scientists can model the electronic structure and excited-state dynamics of benzophenone derivatives. nih.govacs.org

This theoretical understanding is crucial for two main areas:

Deep Mechanistic Understanding: Computational studies can elucidate the precise mechanisms by which these molecules absorb UV radiation and dissipate the energy harmlessly as heat. chambot.compartinchem.com They can model processes like intramolecular proton transfer and the formation of reactive intermediates, providing a complete picture of the molecule's behavior upon photoexcitation. nih.gov This knowledge is vital for explaining their photostabilizing effects and predicting their long-term stability.

De Novo Design: Perhaps the most exciting future direction is the use of theoretical predictions for the de novo (from scratch) design of entirely new molecules. By leveraging computational screening and machine learning algorithms, researchers can design novel UV absorbers with optimized properties before they are ever synthesized in a lab. researchgate.net This approach allows for the exploration of a vast chemical space to identify candidates with, for example, stronger absorption in specific UV regions, enhanced photostability, or specific electronic properties tailored for advanced material applications. nih.govacs.org

Theoretical predictions will accelerate the discovery cycle, enabling a more targeted and efficient approach to developing the next generation of high-performance benzophenone-based compounds.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-2',4'-dihydroxy-benzophenone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, resorcinol derivatives and substituted benzoyl chlorides are condensed under acidic or Lewis acid catalysis (e.g., AlCl₃) . Adjusting molar ratios (e.g., 1:1.2 resorcinol to benzoyl chloride) and temperature (80–120°C) significantly impacts yield. Solvent choice (e.g., dichloromethane vs. toluene) also affects reaction efficiency due to polarity differences . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from di- or tri-substituted by-products.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include O–H stretching (3200–3500 cm⁻¹ for phenolic -OH), C=O (1660–1680 cm⁻¹ for ketone), and C–O–C (1250–1270 cm⁻¹ for methoxy groups) .

- NMR : ¹H NMR shows distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm, split based on substitution pattern). ¹³C NMR confirms carbonyl (δ ~195 ppm) and methoxy carbons (δ ~55 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M−H]⁻ peaks, while fragmentation patterns help identify structural isomers .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is light-sensitive and prone to oxidation due to phenolic -OH groups. Store in amber glass vials under inert gas (N₂ or Ar) at –20°C. Solubility in DMSO (50 mg/mL) or ethanol (20 mg/mL) allows stock solutions to be prepared, but these should be aliquoted to avoid freeze-thaw degradation . Purity checks via HPLC (C18 column, acetonitrile/water gradient) are recommended every 6 months .

Advanced Research Questions

Q. How does this compound interact with metal ions in coordination chemistry?

- Methodological Answer : The ortho-dihydroxy and methoxy groups act as chelating sites for metal ions. For example, copper(II) complexes form in a 1:2 metal-to-ligand ratio, confirmed by UV-Vis (d→d transitions at ~600 nm) and EPR spectroscopy . Such complexes are studied for catalytic applications (e.g., oxidation reactions) or as models for metalloenzyme inhibition. X-ray crystallography (CCDC data) reveals square-planar or octahedral geometries depending on the metal .

Q. What role does this compound play in enzyme activity assays, particularly for collagenase or proteases?

- Methodological Answer : Derivatives of dihydroxybenzophenones act as fluorogenic substrates. For collagenase detection, the compound is conjugated to collagen-mimetic peptides. Enzymatic cleavage releases a fluorescent product (e.g., 2-methoxy-2,4-diphenyl-3(2H)-furanone), monitored at λₑₓ 340 nm/λₑₘ 460 nm . Kinetic parameters (Km, Vmax) are determined using Michaelis-Menten plots, with controls (e.g., EDTA for metalloprotease inhibition) to validate specificity .

Q. How can researchers resolve contradictory data on the compound’s bioactivity across studies?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Strategies include:

- Purity Validation : Use HPLC-MS to confirm ≥98% purity and exclude isomers (e.g., 2,4-dihydroxy vs. 2,5-dihydroxy derivatives) .

- Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C for biochemical assays) .

- Meta-Analysis : Compare data across multiple models (e.g., cell-free vs. cell-based systems) to identify context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.